
Acide 2,2,6,6-tétraméthyloxane-4-carboxylique
Vue d'ensemble
Description
2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid is a chemical compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are cyclic compounds that have significant importance in organic chemistry due to their presence in numerous natural products and pharmaceuticals. The compound is a derivative of tetrahydropyran with methyl groups at the 2 and 6 positions and a carboxylic acid functionality at the 4 position.
Synthesis Analysis
The synthesis of tetrahydropyran derivatives can be complex due to the need for diastereoselective methods that control the stereochemistry of the newly formed chiral centers. The paper titled "A diastereoselective route to 2,6-syn-disubstituted tetrahydropyrans: synthesis of the civet compound (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid" describes a diastereoselective synthesis of 2,6-syn-disubstituted tetrahydropyrans. This method utilizes the epimerization of furanyl-ether chiral centers under acidic conditions to achieve the desired stereochemistry. The methodology was successfully applied to synthesize a component of the African civet cat's glandular marking secretion, which is structurally related to 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid is characterized by the presence of a tetrahydropyran ring—a six-membered ring containing five carbon atoms and one oxygen atom. The methyl groups at the 2 and 6 positions make the molecule more sterically hindered, which can influence its reactivity and physical properties. The carboxylic acid group at the 4 position introduces acidity and the potential for hydrogen bonding, which can affect the compound's solubility and reactivity.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid, the synthesis and reactivity of related tetrahydropyran derivatives can provide insights. For example, the selective reduction of pyran derivatives is discussed in the paper "Pyrones VII. An Efficient Preparation and the Selective Reduction of Methyl 2,6-Dimethyl-4H-Pyran-4-one-3-Carboxylate" . This paper demonstrates the high-yield synthesis of a pyran derivative and its subsequent reduction. Such reactions are relevant for modifying the functional groups of tetrahydropyran derivatives and can be applied to the synthesis of various analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid can be inferred from its molecular structure. The presence of methyl groups likely increases the hydrophobic character of the molecule, while the carboxylic acid group contributes to its acidity and potential for forming hydrogen bonds. These properties would influence the compound's solubility in different solvents, boiling and melting points, and its reactivity towards nucleophiles and electrophiles. The stereochemistry of the molecule is also crucial, as it can affect the compound's optical properties and interactions with biological targets.
Applications De Recherche Scientifique
- Ce composé sert de catalyseur dans diverses réactions d'oxydation impliquant des alcools et des polyols. Plus précisément :
Catalyseur en synthèse organique
Propriétés
IUPAC Name |
2,2,6,6-tetramethyloxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2)5-7(8(11)12)6-10(3,4)13-9/h7H,5-6H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFVEPKQZXHQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate](/img/structure/B2538939.png)

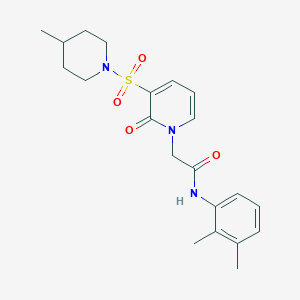
![5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2538946.png)
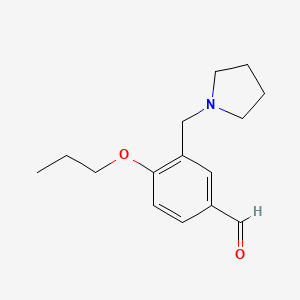
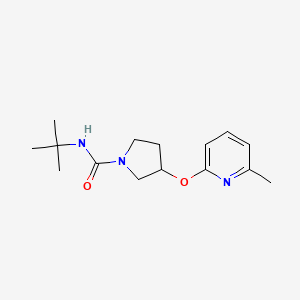
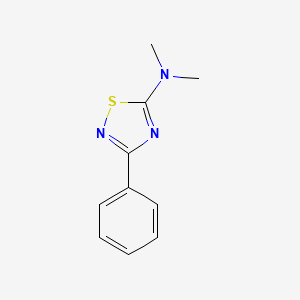

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2538953.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2538954.png)
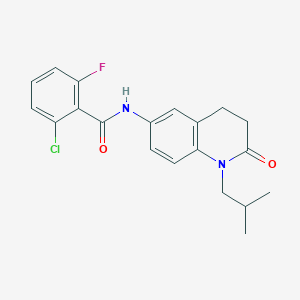
![3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2538956.png)
![N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2538957.png)
